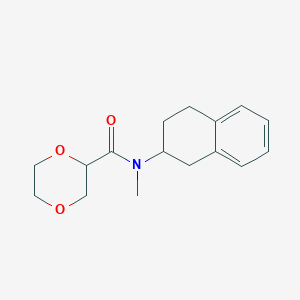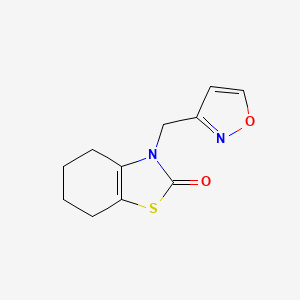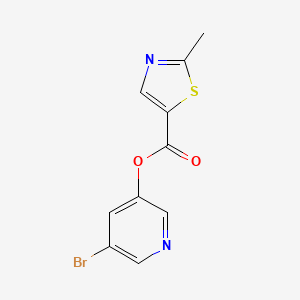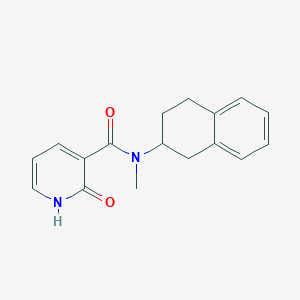
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide, also known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor agonists. It is a highly selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the human body. TAN-67 has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
作用機序
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide exerts its pharmacological effects by selectively activating the delta opioid receptor, which is widely distributed throughout the central nervous system. The activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other physiological effects. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a higher affinity and selectivity for the delta opioid receptor compared to other opioid receptors, such as mu and kappa receptors.
Biochemical and Physiological Effects
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and antitussive effects. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in various inflammatory and autoimmune disorders. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new opioid analgesics.
実験室実験の利点と制限
One of the main advantages of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide for laboratory experiments is its high selectivity for the delta opioid receptor, which allows for more precise and specific pharmacological studies. It also has a low potential for abuse and dependence, which makes it a safer and more ethical choice for animal studies. However, one of the limitations of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several potential future directions for the research and development of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide. One of the most promising areas is the development of new opioid analgesics that have a lower potential for abuse and dependence compared to traditional opioids. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide may also have potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. Further studies are needed to elucidate the full pharmacological and therapeutic potential of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide and its derivatives.
合成法
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide involves several steps, starting from the reaction of 1,2,3,4-tetrahydronaphthalene with N-methylmorpholine-N-oxide to form the corresponding N-oxide derivative. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 1,4-dioxane-2-carboxylic acid chloride to form the final product, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide.
科学的研究の応用
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. In preclinical studies, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical stimuli. It has also been shown to have anti-addictive effects in animal models of drug addiction, such as cocaine and morphine.
特性
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(16(18)15-11-19-8-9-20-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVEMZDFFNMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)



